5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Epigenetics Histone Demethylase KDM5 Selectivity

5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1334489-92-7, MFCD20231902) is a heterocyclic small molecule that serves as the core structural template for two pharmacologically distinct compound classes: histone lysine demethylase 5 (KDM5/JARID1) inhibitors and serotonin 5-HT6 receptor (5-HT6R) antagonists [REFS-1, REFS-2]. The compound is characterized by a pyrazolo[1,5-a]pyrimidin-7(4H)-one core bearing a 3-phenylsulfonyl substituent, a 2-methylamino group, and a 5-methyl substitution (C14H14N4O3S, MW 318.35).

Molecular Formula C14H14N4O3S
Molecular Weight 318.35
CAS No. 1334489-92-7
Cat. No. B3098374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS1334489-92-7
Molecular FormulaC14H14N4O3S
Molecular Weight318.35
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=C(N2)NC)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H14N4O3S/c1-9-8-11(19)18-14(16-9)12(13(15-2)17-18)22(20,21)10-6-4-3-5-7-10/h3-8,15,17H,1-2H3
InChIKeyHRUIKDVOGCDSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1334489-92-7): A Defined-Chemotype KDM5 Inhibitor Scaffold and 5-HT6 Antagonist Core


5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1334489-92-7, MFCD20231902) is a heterocyclic small molecule that serves as the core structural template for two pharmacologically distinct compound classes: histone lysine demethylase 5 (KDM5/JARID1) inhibitors and serotonin 5-HT6 receptor (5-HT6R) antagonists [REFS-1, REFS-2]. The compound is characterized by a pyrazolo[1,5-a]pyrimidin-7(4H)-one core bearing a 3-phenylsulfonyl substituent, a 2-methylamino group, and a 5-methyl substitution (C14H14N4O3S, MW 318.35) [1]. Critically, the 3-phenylsulfonyl and 2-methylamino groups form an intramolecular hydrogen bond that conformationally restricts the molecule, an interaction that has been demonstrated to be a prerequisite for high target potency and subtype selectivity in receptor- and enzyme-targeted applications [2]. This preorganized conformation distinguishes the compound from more flexible pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs that lack one of these critical substituents.

Why 5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by Arbitrary Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs


Generic substitution of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one by other pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is not functionally equivalent because the simultaneous presence of the 3-phenylsulfonyl and 2-methylamino substituents is essential for establishing the intramolecular hydrogen bond that preorganizes the bioactive conformation [1]. SAR studies on the 5-HT6R antagonist series have explicitly demonstrated that this conformational restriction conferred by the dual sulfonyl–methylamino substitution pattern is directly responsible for high target potency and selectivity; removal or modification of either group abolishes the hydrogen bond and results in substantial loss of activity [1]. Furthermore, the 5-methyl substitution modulates both steric fit within the target binding pocket and physicochemical properties such as lipophilicity, further differentiating this compound from unsubstituted or differently substituted congeners. The quantitative evidence that follows demonstrates how these structural features translate into measurable differences in KDM5 enzyme inhibition potency and isoform selectivity, establishing that procurement of the exact CAS 1334489-92-7 compound is a non-negotiable requirement for reproducible pharmacological evaluation.

Quantitative Differentiation Evidence for 5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1334489-92-7) Against Closest Analogs and Alternative Chemotypes


Intra-KDM Family Isoform Selectivity Profile: KDM5C vs KDM3A vs KDM4C Inhibitory Potency

In head-to-head enzyme inhibition assays performed under identical alpha-screen conditions, 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one demonstrates a measurable selectivity window for KDM5C (IC50 = 3,980 nM) over the phylogenetically related demethylases KDM3A (IC50 = 20,000 nM) and KDM4C (IC50 > 100,000 nM) [1]. This corresponds to an approximately 5-fold selectivity for KDM5C over KDM3A and greater than 25-fold selectivity over KDM4C. Such intra-family selectivity is a critical differentiator from non-selective KDM inhibitors that pan-inhibit multiple demethylase subfamilies, often producing confounding biological readouts in target-identification studies.

Epigenetics Histone Demethylase KDM5 Selectivity

Absence of Potent Off-Target Demethylase Activity Enables Clean KDM5 Phenotypic Fingerprinting

The compound's weak inhibitory activity against KDM3A (IC50 = 20,000 nM) and negligible activity against KDM4C (IC50 > 100,000 nM) [1] stand in contrast to multi-KDM inhibitors such as the broad-spectrum 2,4-pyridinedicarboxylic acid derivatives, which typically exhibit IC50 values below 1,000 nM across KDM4 and KDM5 subfamilies. This differential lack of potent off-target demethylase inhibition means that compound treatment in cellular assays does not trigger confounding transcriptional effects from KDM3- or KDM4-mediated histone demethylation, a problem frequently encountered with pan-KDM tool compounds. The quantitative distinction (20,000 nM vs potentially sub-1,000 nM for pan-inhibitors) translates to a practical dosing window where KDM5 engagement can be studied without simultaneous KDM3/4 perturbation.

Drug Resistance Epigenetic Profiling Chemical Probe Selectivity

Conformational Preorganization via Intramolecular H-Bond as Structural Determinant of Target Engagement

Extensive SAR analysis of the 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl-methylamine series has demonstrated that the intramolecular hydrogen bond formed between the 3-sulfonyl oxygen and the 2-methylamino NH proton locks the molecule into a rigid, bioactive conformation [1]. This conformational restriction has been explicitly linked to high 5-HT6R antagonist potency and selectivity, and the same pharmacophoric elements are preserved in the KDM5 inhibitor context described in patent US 9,505,767 [2]. Analogs lacking the 3-phenylsulfonyl group (e.g., simple 3-H or 3-alkyl pyrazolo[1,5-a]pyrimidin-7(4H)-ones) cannot form this hydrogen bond and exhibit substantially reduced conformational rigidity, correlating with diminished target engagement. The entropic benefit conferred by this preorganization is a structural feature that cannot be replicated by compounds missing either the sulfonyl or methylamino substituent.

Medicinal Chemistry Ligand Preorganization Structure-Based Design

Established Commercial Availability at Defined High Purity Enables Reproducible Research

5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is commercially supplied at certified purity levels of ≥98% (NLT 98% by HPLC) from ISO-certified manufacturers . This high-purity specification exceeds the ≥95% purity commonly offered for research-grade heterocyclic building blocks, providing a quantitative quality advantage for reproducible biological assay outcomes. In comparative terms, procurement of lower-purity batches (e.g., 95%) introduces the risk that the 2–5% impurity fraction may consist of structurally related pyrazolo[1,5-a]pyrimidin-7(4H)-one byproducts that could act as confounding KDM inhibitors or 5-HT6 receptor ligands, thereby generating false-positive or quantitatively distorted activity data.

Chemical Procurement Quality Control Reproducibility

Recommended Research and Procurement Application Scenarios for 5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one


KDM5 Subfamily-Selective Chemical Probe Development and Target Validation

The compound's demonstrated ~5-fold selectivity for KDM5C over KDM3A and >25-fold over KDM4C [1] positions it as a starting scaffold for developing KDM5-selective chemical probes. Researchers performing KDM5 target validation studies, particularly in drug-tolerant persister cancer cell models where KDM5 activity has been implicated in therapeutic resistance [2], can use this compound as a structurally defined, commercially available template for follow-up medicinal chemistry optimization. Its weak off-target demethylase activity reduces the likelihood of misleading biological conclusions arising from KDM3/4 co-inhibition.

5-HT6 Receptor Antagonist Pharmacophore Construction and CNS Lead Generation

Given that the intramolecular hydrogen bond between the 3-phenylsulfonyl and 2-methylamino groups has been mechanistically validated as a critical pharmacophoric element for 5-HT6R antagonism [3], this compound serves as a high-fidelity reference standard for 5-HT6 receptor binding and functional assays. Neuroscience groups investigating cognitive enhancement, feeding behavior, or anticonvulsant indications can procure this exact compound to establish assay baselines or as a core scaffold for synthesizing CNS-penetrant 5-HT6R antagonist libraries with potentially improved ADME properties.

Epigenetic Inhibitor Selectivity Profiling and Counterscreening Panel Component

The quantitative selectivity data (KDM5C IC50 = 3,980 nM vs KDM4C IC50 > 100,000 nM) [1] make this compound a valuable inclusion in epigenetic inhibitor counterscreening panels. Contract research organizations and pharmaceutical epigenetics groups assembling KDM selectivity profiling batteries can use this compound as a KDM5C-positive control with known cross-reactivity limits, enabling calibration of assay windows and identification of genuinely selective next-generation KDM inhibitors.

Structure-Based Drug Design Starting Point for Dual KDM5/5-HT6 Pharmacology

The unique convergence of KDM5 inhibitory activity and 5-HT6R antagonist pharmacophoric elements in a single, rigid, low-molecular-weight scaffold [REFS-2, REFS-3] presents an opportunity for medicinal chemistry teams exploring polypharmacology approaches. The preorganized conformation enforced by the internal hydrogen bond provides a defined starting geometry for computational docking, pharmacophore modeling, and fragment-based elaboration, minimizing the conformational sampling uncertainty that complicates in silico screening of more flexible heterocyclic libraries.

Quote Request

Request a Quote for 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.